![molecular formula C17H23ClFNO4 B5566968 (4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)
(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that incorporate various functional groups, aiming to achieve specific stereochemistry and molecular architecture. For instance, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and their derivatives are well-documented, highlighting the importance of stereochemical configurations in such molecules (Casy & Jeffery, 1972).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and theoretical methods like Density Functional Theory (DFT), plays a crucial role in understanding the geometry, conformations, and electronic properties of molecules. For example, the structural characterization of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole showcases the integration of experimental and theoretical results to deduce molecular geometry and vibrational frequencies (Düğdü et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving chloroformate and fluoroformate esters provide insights into the reactivity and interaction of functional groups present in complex molecules. These reactions are pivotal in understanding the chemical properties and reaction mechanisms of related compounds (Queen & Nour, 1976).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, contribute significantly to the compound's characterization and its potential applications. The study of lithium phenolates in weakly polar aprotic solvents, for example, offers valuable information on structural factors controlling aggregation, which can be related to the solubility and stability of similar compounds (Jackman & Smith, 1988).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity towards various reagents, stability under different conditions, and the presence of specific functional groups, is essential for comprehensively understanding a compound's behavior in chemical reactions. The synthesis and reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate highlight the complex interplay of functional groups and their impact on a molecule's chemical properties (Brown et al., 1992).
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Chemical Synthesis and Structural Factors
Investigations into the structural factors controlling the aggregation of lithium phenolates in weakly polar aprotic solvents have provided insights into the synthesis and behavior of complex organic compounds including those with methoxymethyl and chloro-fluorophenoxy groups (Jackman & Smith, 1988). This research highlights how para substituents and alkyl groups affect the equilibrium between dimer and tetramer forms, offering a foundational understanding for synthesizing and manipulating similar compounds.
Fluoroionophores Synthesis
A series of fluoroionophores from diamine-salicylaldehyde derivatives were developed, demonstrating the spectral diversity when interacting with metal cations. This study showcases the potential for creating highly selective metal chelators, potentially useful for sensing or removal applications in environmental and biological contexts (Hong et al., 2012).
Environmental and Biological Implications
- Oxidation and Environmental Degradation: Research into the complete oxidation of organic compounds in water by photoassisted Fenton reaction offers insights into the degradation pathways of complex molecules, including those with methoxy- and chloro-fluorophenoxy substituents. Such studies are critical for understanding the environmental fate and potential remediation strategies for synthetic organic compounds (Pignatello & Sun, 1995).
Advanced Materials and Applications
- Nonlinear Optics: Investigations into the crystal structures and packing of compounds with fluorophenoxy groups have explored their potential as materials for octupolar nonlinear optics. This work underscores the importance of structural analysis for the design and application of novel materials in advanced technological applications, such as in optical devices and sensors (Boese et al., 2002).
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFNO4/c1-16(2)10-20(7-6-17(16,22)11-23-3)15(21)9-24-12-4-5-14(19)13(18)8-12/h4-5,8,22H,6-7,9-11H2,1-3H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJPLYBQAXOLRO-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)COC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)COC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)
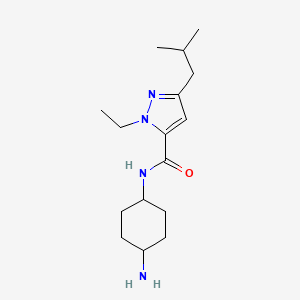
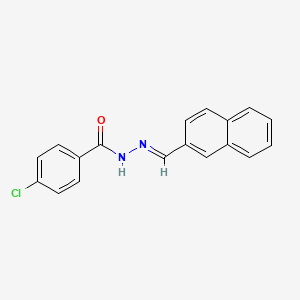
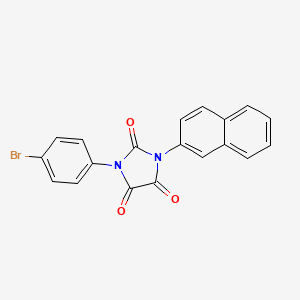
![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)
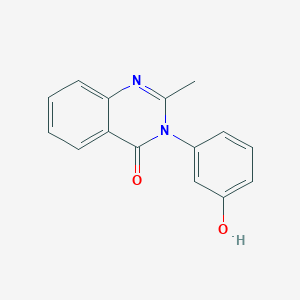
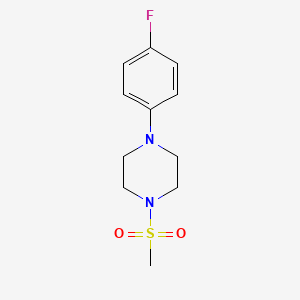

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)
